molecular formula C7H5ClFNO B13532229 1-(6-Chloropyridin-3-yl)-2-fluoroethan-1-one

1-(6-Chloropyridin-3-yl)-2-fluoroethan-1-one

Cat. No.: B13532229
M. Wt: 173.57 g/mol
InChI Key: YPLPGVHCMAAWGQ-UHFFFAOYSA-N
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Description

1-(6-Chloropyridin-3-yl)-2-fluoroethan-1-one is an organic compound that features a pyridine ring substituted with a chlorine atom at the 6-position and a fluorinated ethanone group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Chloropyridin-3-yl)-2-fluoroethan-1-one typically involves the reaction of 6-chloropyridine with a fluorinated ethanone precursor. One common method is the nucleophilic substitution reaction where 6-chloropyridine reacts with 2-fluoroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactors can facilitate better control over reaction parameters such as temperature and pressure, leading to a more consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(6-Chloropyridin-3-yl)-2-fluoroethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base.

Major Products:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

1-(6-Chloropyridin-3-yl)-2-fluoroethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(6-Chloropyridin-3-yl)-2-fluoroethan-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural features. The fluorinated ethanone group can enhance its binding affinity to target proteins, while the chloropyridine moiety can influence its overall pharmacokinetic properties.

Comparison with Similar Compounds

    1-(6-Chloropyridin-3-yl)-2-fluoroethan-1-one: can be compared with other halogenated pyridine derivatives such as:

Uniqueness: The presence of a fluorine atom in this compound imparts unique properties such as increased lipophilicity and metabolic stability compared to its chloro, bromo, and iodo counterparts. This makes it a valuable compound in the development of pharmaceuticals and other bioactive molecules.

Properties

Molecular Formula

C7H5ClFNO

Molecular Weight

173.57 g/mol

IUPAC Name

1-(6-chloropyridin-3-yl)-2-fluoroethanone

InChI

InChI=1S/C7H5ClFNO/c8-7-2-1-5(4-10-7)6(11)3-9/h1-2,4H,3H2

InChI Key

YPLPGVHCMAAWGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(=O)CF)Cl

Origin of Product

United States

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